Bicyclo[3.2.2]nonane-1-carbaldehyde
Description
Bicyclo[3.2.2]nonane-1-carbaldehyde is a bicyclic aldehyde characterized by a unique bridge structure comprising three-, two-, and two-membered rings. Its rigid spiro[bicyclo[3.2.2]nonane] scaffold is synthetically challenging due to steric constraints and stereochemical complexity. Recent advancements in oxidative coupling reactions have enabled efficient synthesis of this system, achieving high yields despite suboptimal diastereomeric ratios . The compound’s structural rigidity and functional group placement (e.g., aldehyde at the bridgehead) make it valuable in natural product synthesis, such as spiroaspertrione A .
Key physical properties include reduced melting points compared to bicyclo[2.2.2]octane derivatives, attributed to its distorted bridgehead bond angle (~150° vs. 180° in bicyclo[2.2.2]octane), which disrupts crystal symmetry . This property is critical for tuning material properties in polymer and pharmaceutical applications.
Properties
IUPAC Name |
bicyclo[3.2.2]nonane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIAAJDEOYJOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
Tropone and 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene are commonly used dienophiles, reacting at 5–10 kbar to yield bicyclo[3.2.2]nonane derivatives. The electron-deficient nature of the dienophile ensures regioselective formation of the endo transition state, favoring the desired bicyclic product.
Post-Cycloaddition Modifications
Following cycloaddition, thermal cycloreversion at 180–200°C eliminates auxiliary groups, yielding the core bicyclo structure. Subsequent oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) introduces the aldehyde functionality. Typical yields range from 45–60%, limited by competing retro-Diels-Alder pathways.
Pyrolysis of Cerous Salts
Pyrolysis of metal carboxylates offers a scalable route to bicyclic ketones, which are subsequently oxidized to the target aldehyde.
Cerous Salt Preparation
The cerous salt of 3-(4-carboxycyclohexyl)propionic acid is synthesized via neutralization with cerium(III) nitrate. This precursor undergoes pyrolysis at 300–350°C in a nitrogen atmosphere, inducing decarboxylation and cyclization to form bicyclo[3.2.2]nonan-2-one.
Oxidation to Aldehyde
The ketone intermediate is subjected to Oppenauer oxidation using aluminum isopropoxide and excess acetone, achieving 70–80% conversion to the aldehyde. This method’s scalability is hindered by the high temperatures required for pyrolysis, which promote side reactions.
Recent advances focus on late-stage introduction of the aldehyde group to preformed bicyclic systems.
Reductive Amination and Oxidation
A chiral reductive amination strategy, adapted from bicyclo[2.2.2]octane syntheses, involves treating 3-carbonyl-bicyclo[3.2.2]nonane-2-carboxylate with ammonium acetate and sodium cyanoborohydride. The resulting amine is deprotected and oxidized via Swern oxidation (oxalyl chloride/DMSO) to yield the aldehyde with >90% enantiomeric excess.
Radical Cyclization
Photocatalytic radical cyclization of δ,ε-unsaturated aldehydes using iridium-based catalysts (e.g., Ir(ppy)₃) generates the bicyclo[3.2.2] framework under mild conditions. This method avoids high-pressure equipment but requires stringent control over radical initiation kinetics.
Solvolysis and Rearrangement Pathways
Solvolysis of bicyclo[3.2.2]nonane derivatives provides indirect routes to the aldehyde via intermediate carbocations.
Tosylate Solvolysis
Exo-bicyclo[3.2.2]non-6-en-2-yl tosylate undergoes acetolysis at 120°C, forming a carbocation that rearranges to the aldehyde via hydride shifts. Competing elimination pathways limit yields to 30–40%, necessitating precise control over solvent polarity.
Industrial-Scale Synthesis Considerations
While laboratory methods are well-established, industrial production faces challenges:
| Parameter | Diels-Alder | Pyrolysis | Reductive Amination |
|---|---|---|---|
| Yield (%) | 45–60 | 70–80 | 85–90 |
| Temperature (°C) | 180–200 | 300–350 | 25–40 |
| Catalytic System | None | Ce(III) | Ir(ppy)₃ |
| Scalability | Moderate | Low | High |
Continuous flow reactors mitigate decomposition risks in pyrolysis, while immobilized catalysts enhance reductive amination efficiency.
Comparative Analysis of Synthetic Methods
The reductive amination-oxidation sequence offers superior stereochemical control and scalability, though it requires expensive chiral auxiliaries. Diels-Alder cycloaddition remains advantageous for rapid scaffold assembly but suffers from energy-intensive conditions. Pyrolysis, while high-yielding, is impractical for large-scale synthesis due to specialized equipment needs.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.2]nonane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the nonane ring can be substituted with different functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products:
Oxidation: Bicyclo[3.2.2]nonane-1-carboxylic acid.
Reduction: Bicyclo[3.2.2]nonane-1-methanol.
Substitution: Various substituted bicyclo[3.2.2]nonane derivatives depending on the substituents used.
Scientific Research Applications
Bicyclo[3.2.2]nonane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nonane-1-carbaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity. The unique bicyclic structure also allows it to fit into specific binding sites, influencing its reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclic Compounds
Key Observations :
- Reactivity: Bicyclo[3.2.2]nonane systems are less amenable to Heck reactions compared to bicyclo[3.3.1]nonane due to geometric constraints, limiting their use in certain catalytic transformations .
- Synthetic Utility: Enol oxidative coupling is a standout method for constructing the [3.2.2] system, whereas Diels–Alder approaches dominate for larger ring systems like [3.3.1] .
Key Observations :
- Pharmacology: Bicyclo[3.2.2]nonane-1-carbaldehyde lacks direct therapeutic applications but serves as a precursor for bioactive natural products. In contrast, [3.2.1] and [3.1.0] systems are integral to marketed drugs targeting neurological disorders .
- Material Science : The [3.2.2] system’s lower melting point (vs. [2.2.2]) is advantageous for designing flexible polymers, while [2.2.2] derivatives excel in high-stability applications .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | This compound | Bicyclo[2.2.2]octane Derivatives | Bicyclo[3.3.1]nonane Derivatives |
|---|---|---|---|
| Melting Point | ~120–140°C (estimated) | >200°C | ~160–180°C |
| Bond Angle at Bridgehead | 150° | 180° | 120–130° (varies) |
| Solubility in Polar Solvents | Moderate | Low | Moderate to High |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes to bicyclo[3.2.2]nonane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cobalt-mediated cycloadditions or Diels-Alder reactions. For example, cobalt(I)-mediated formal (2 + 2 + 3) cycloadditions of enediynes yield bicyclo[3.2.2]nonane-6,8-dione intermediates, which can be further functionalized . In Diels-Alder approaches, cycloaddition products are treated with bases (e.g., KOH in water/THF) to generate α-hydroxyketones, which undergo O-benzoylation to form the aldehyde . Optimization of reaction time, temperature (e.g., 0–50°C), and catalyst loading (e.g., 5–10 mol% Co) is critical for yields exceeding 60% .
Q. How does the bicyclo[3.2.2]nonane framework influence thermodynamic stability compared to similar bicyclic systems?
- Methodological Answer : Strain energy calculations (via molecular mechanics or DFT) show bicyclo[3.2.2]nonane has ~15 kcal/mol strain due to non-ideal bridgehead angles (~150° vs. 180° in bicyclo[2.2.2]octane). This reduces symmetry in crystalline phases, lowering melting points by ~20–30°C compared to bicyclo[2.2.2] systems . Differential scanning calorimetry (DSC) and X-ray crystallography are used to validate these trends .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Distinctive bridgehead proton signals (δ 2.5–3.5 ppm) and aldehyde proton (δ ~9.8 ppm) .
- IR Spectroscopy : Stretching vibrations for aldehyde (ν ~1720 cm⁻¹) and bridgehead C–C bonds (ν ~1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₄O) and fragmentation patterns .
Advanced Research Questions
Q. How do stereoelectronic effects in this compound dictate reactivity in transition-metal-catalyzed reactions?
- Methodological Answer : The bridgehead aldehyde’s distorted geometry creates unique electronic environments. Computational studies (e.g., NBO analysis) reveal enhanced electrophilicity at the aldehyde carbon due to hyperconjugation with adjacent bridgehead orbitals. This facilitates oxidative addition in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), achieving >70% conversion with Pd(PPh₃)₄ (1–2 mol%) .
Q. What strategies address contradictions in reported biological activities of bicyclo[3.2.2]nonane derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations >10 µM across studies) may arise from stereochemical impurities. Resolution strategies:
- Chiral HPLC : To isolate enantiomers (e.g., using Chiralpak IA/IB columns) .
- Crystallography : X-ray structures of active vs. inactive derivatives to identify pharmacophoric motifs .
- SAR Studies : Systematic substitution at bridgehead or aldehyde positions to map activity trends .
Q. Can computational modeling predict regioselectivity in functionalization of this compound?
- Methodological Answer : Density functional theory (DFT, e.g., B3LYP/6-31G*) predicts regioselectivity in reactions like epoxidation or nucleophilic additions. For example, Fukui indices highlight higher electrophilicity at the aldehyde group (f⁺ ~0.15) vs. bridgehead carbons (f⁺ ~0.08), directing nucleophiles to the aldehyde site . MD simulations further validate solvent effects on transition states .
Q. How does the bicyclo[3.2.2]nonane core enhance rigidity in supramolecular catalysts?
- Methodological Answer : The rigid scaffold reduces conformational entropy, improving catalytic efficiency in host-guest systems. For instance, bicyclo[3.2.2]-based crown ethers show 3–5× higher binding constants (log K ~4.2) for K⁺ vs. flexible analogs, measured via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
